Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate
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Overview
Description
Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a prop-2-yn-1-yl group attached to a benzene ring substituted with a trifluoromethyl group and a sulfonylcarbamate moiety. The presence of the trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with prop-2-yn-1-ol in the presence of a base such as triethylamine. This reaction forms the corresponding sulfonate ester, which is then treated with a carbamoylating agent like phosgene or triphosgene to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, allowing it to react with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The sulfonylcarbamate moiety can also participate in covalent bonding with target molecules, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts: These compounds share the trifluoromethyl and alkyne groups but differ in their overall structure and reactivity.
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide: This compound has a similar trifluoromethyl group but includes a selenium atom, which imparts different chemical properties.
Uniqueness
Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The trifluoromethyl group enhances its electrophilicity, while the sulfonylcarbamate moiety offers versatility in chemical modifications. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
63924-83-4 |
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Molecular Formula |
C11H8F3NO4S |
Molecular Weight |
307.25 g/mol |
IUPAC Name |
prop-2-ynyl N-[3-(trifluoromethyl)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C11H8F3NO4S/c1-2-6-19-10(16)15-20(17,18)9-5-3-4-8(7-9)11(12,13)14/h1,3-5,7H,6H2,(H,15,16) |
InChI Key |
UIGNKGCXIKIQHC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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